

Application Notes and Protocols: Studying Lumazine Synthase in *S. pombe* using CRISPR/Cas9

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Compound of Interest

Compound Name: *S.pombe lumazine synthase-IN-1*

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Introduction

Schizosaccharomyces pombe, or fission yeast, serves as an excellent model organism for studying eukaryotic cellular processes due to its genetic tractability and the conservation of fundamental biological pathways with higher eukaryotes.[1][2][3] Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, which is essential for most fungi and microorganisms but absent in animals.[4][5] This makes it a promising target for the development of novel antifungal agents.[5] The CRISPR/Cas9 system has emerged as a powerful and precise genome editing tool, enabling targeted gene knockouts, insertions, and modifications.[1][6][7] Several CRISPR/Cas9 based methods have been developed and optimized for use in *S. pombe*, addressing initial challenges such as Cas9 toxicity and sgRNA expression.[1][6][8] This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to study the function of lumazine synthase in *S. pombe*.

Application Notes

Rationale for Targeting Lumazine Synthase

Lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine, the penultimate step in the riboflavin biosynthesis pathway.[4][5] As this pathway is essential for the viability of many pathogenic fungi and absent in humans, its components are attractive targets for

antifungal drug development.[5] By disrupting the lumazine synthase gene (rib4 in *S. pombe* nomenclature, based on homology) using CRISPR/Cas9, researchers can investigate the consequences of its absence on cell viability, growth, and metabolism. This provides a platform to screen for compounds that mimic the knockout phenotype, acting as potential lumazine synthase inhibitors.

Overview of CRISPR/Cas9 Systems for *S. pombe*

Several CRISPR/Cas9 systems have been adapted for use in fission yeast. A common approach involves the co-expression of the Cas9 endonuclease and a single guide RNA (sgRNA) from a plasmid.[8] To overcome issues like the toxicity of high Cas9 levels, systems like SpEDIT have been developed, which use a codon-optimized Cas9 expressed from a medium-strength promoter.[1] Cloning-free methods, which utilize gap repair to assemble the Cas9/sgRNA plasmid in vivo, have also been established to accelerate the experimental workflow.[7][9] For studies requiring transcriptional repression rather than gene knockout, CRISPR interference (CRISPRi) systems using a catalytically inactive Cas9 (dCas9) are also available for *S. pombe*. [10][11][12]

Experimental Strategy

The general strategy for studying lumazine synthase in *S. pombe* using CRISPR/Cas9 involves the following key steps:

- **Design of sgRNA:** A specific sgRNA targeting the lumazine synthase gene is designed.
- **Construction of CRISPR/Cas9 Plasmid:** The sgRNA sequence is cloned into an *S. pombe* compatible CRISPR/Cas9 expression vector.
- **Preparation of Homology Repair Template:** A DNA template with homology to the regions flanking the target site is prepared to facilitate gene deletion or modification via homologous recombination.
- **Transformation:** The CRISPR/Cas9 plasmid and the repair template are co-transformed into *S. pombe* cells.
- **Selection and Screening:** Transformants are selected, and successful gene editing events are identified and verified.

- Phenotypic Analysis: The resulting mutant strains are analyzed for changes in growth, viability, and riboflavin metabolism.

Experimental Protocols

Protocol 1: sgRNA Design for Targeting Lumazine Synthase (rib4)

- Obtain the *S. pombe* lumazine synthase gene sequence: Retrieve the sequence from the PomBase database (Identifier: SPBC1711.10, hypothetical gene based on homology).
- Identify potential target sites: Use a CRISPR design tool (e.g., CRISPR4P, CHOPCHOP) to find 20-nucleotide sequences followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for *Streptococcus pyogenes* Cas9).
- Select optimal sgRNAs: Choose sgRNAs with high predicted on-target scores and low predicted off-target effects. It is advisable to select at least two different sgRNAs to ensure successful knockout.

Protocol 2: Generation of Lumazine Synthase Knockout using SpEDIT System

This protocol is adapted from the SpEDIT method.[\[1\]](#)

Materials:

- *S. pombe* wild-type strain (e.g., 972 h-)
- pEDIT (pSG574) plasmid
- Oligonucleotides for sgRNA and homology repair template
- High-fidelity DNA polymerase
- Restriction enzyme BsaI
- T4 DNA ligase

- Competent E. coli cells
- Yeast transformation reagents (Lithium Acetate/PEG)
- Selective media (EMM with appropriate supplements)

Procedure:

- sgRNA Cloning into pEDIT:
 - Synthesize two complementary oligonucleotides encoding the 20-bp target sequence for the lumazine synthase gene.
 - Anneal the oligonucleotides to create a double-stranded DNA fragment with appropriate overhangs for ligation into the BsaI-digested pEDIT plasmid.
 - Digest the pEDIT plasmid with BsaI to remove the GFP placeholder.
 - Ligate the annealed sgRNA fragment into the digested pEDIT vector.
 - Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
 - Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
- Preparation of Homology Repair Template:
 - Design primers to amplify ~500 bp regions upstream and downstream of the lumazine synthase gene from S. pombe genomic DNA.
 - Join the upstream and downstream fragments by overlap extension PCR to create a single ~1 kb repair template. This template will guide the repair of the Cas9-induced double-strand break, resulting in the deletion of the lumazine synthase gene.
- S. pombe Transformation:
 - Prepare competent S. pombe cells using the lithium acetate method.

- Co-transform the pEDIT plasmid containing the lumazine synthase-targeting sgRNA and the PCR-generated homology repair template into the competent cells.
- Plate the transformed cells on selective media (e.g., EMM lacking uracil if using a ura4-based selection marker on the plasmid).
- Screening and Verification of Knockout Mutants:
 - Isolate individual colonies from the selective plates.
 - Perform colony PCR using primers that flank the lumazine synthase gene. A successful deletion will result in a smaller PCR product compared to the wild-type.
 - Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 3: Phenotypic Analysis of Lumazine Synthase Deletion Mutants

1. Growth Assay:

- Grow wild-type and Δ rib4 strains in liquid EMM medium.
- Monitor growth by measuring the optical density at 600 nm (OD600) at regular intervals.
- Plate serial dilutions of the cultures on solid EMM plates to assess colony-forming ability.

2. Riboflavin Auxotrophy Test:

- Plate wild-type and Δ rib4 strains on EMM and EMM supplemented with riboflavin.
- Assess growth after 3-5 days of incubation at 30°C. A Δ rib4 strain is expected to be auxotrophic for riboflavin.

3. Lumazine Synthase Activity Assay:

- Prepare cell-free extracts from wild-type and Δ rib4 strains.
- Measure lumazine synthase activity by monitoring the formation of 6,7-dimethyl-8-ribityllumazine from its substrates, 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate. The product can be detected by its fluorescence.[5]

Data Presentation

Table 1: CRISPR/Cas9 Editing Efficiency for Lumazine Synthase Gene (rib4)

sgRNA Target Sequence	Transformation Efficiency (colonies/ μ g DNA)	Knockout Efficiency (%)
GGUACUAGACUGAACUCAA G	150	85
CUCAAGACCAAUUGCUACC G	120	78
Control (no repair template)	160	<1

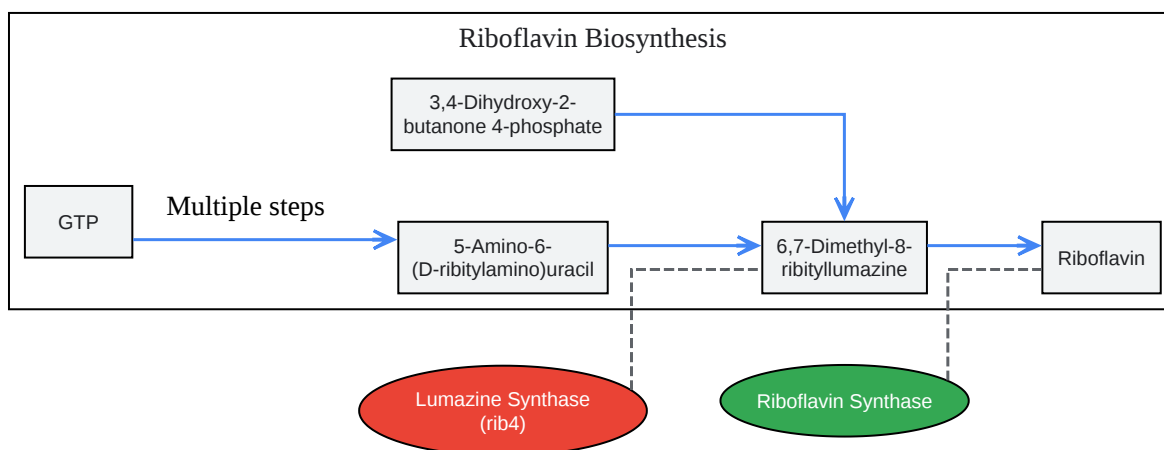
Table 2: Phenotypic Characterization of Δ rib4 Mutant

Strain	Growth Rate in EMM (doublings/hour)	Growth on EMM without Riboflavin	Growth on EMM with Riboflavin	Lumazine Synthase Activity (relative units)
Wild-type	0.25	+++	+++	100
Δ rib4	No growth	-	+++	<1

(Note: The data presented in these tables are hypothetical and serve as an example of expected results.)

Visualizations

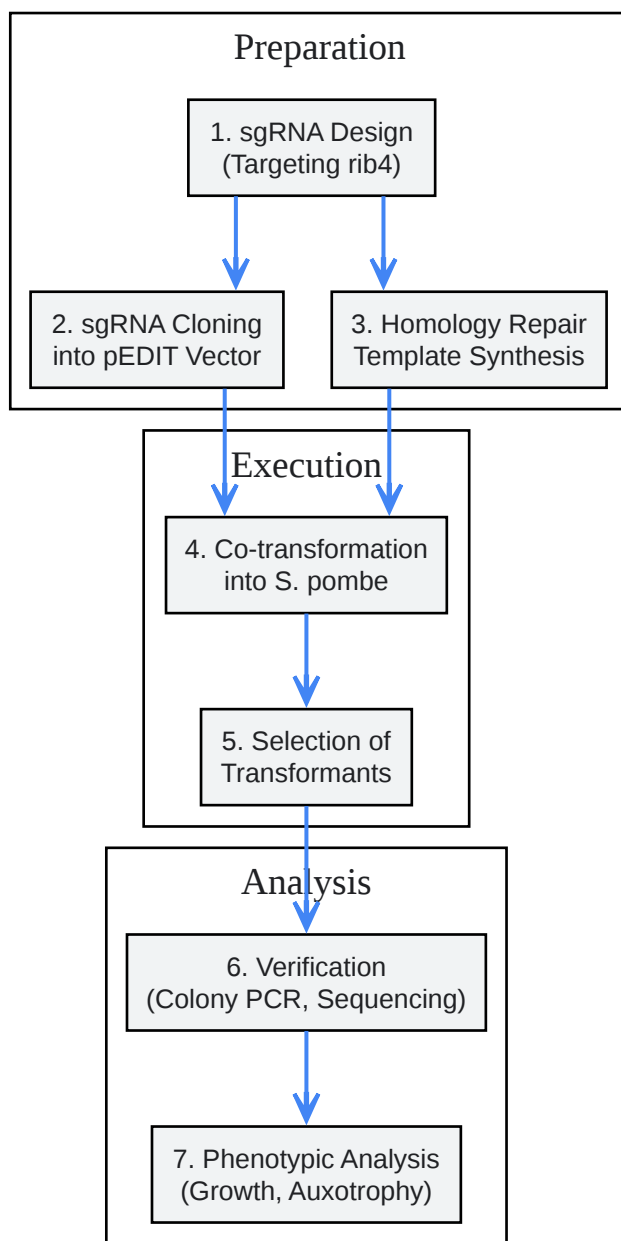
Riboflavin Biosynthesis Pathway



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Caption: The riboflavin biosynthesis pathway in *S. pombe*.

Experimental Workflow for CRISPR/Cas9-mediated Knockout



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Caption: Workflow for generating a lumazine synthase knockout in *S. pombe*.

Conclusion

The application of CRISPR/Cas9 technology in *S. pombe* provides a robust and efficient platform for the functional analysis of genes such as lumazine synthase. The protocols and strategies outlined in this document offer a comprehensive guide for researchers aiming to

investigate this potential antifungal drug target. By generating precise genetic modifications, a deeper understanding of the role of lumazine synthase in fungal viability can be achieved, paving the way for the development of novel therapeutic interventions. Researchers should always consider potential off-target effects and validate their findings with multiple sgRNAs and thorough phenotypic characterization.[13][14][15]

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- To cite this document: BenchChem. [Application Notes and Protocols: Studying Lumazine Synthase in *S. pombe* using CRISPR/Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824957#using-crispr-cas9-to-study-lumazine-synthase-in-s-pombe]

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